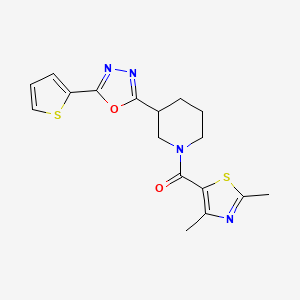
(2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that combines various pharmacologically relevant moieties, including thiazole, oxadiazole, and piperidine. This article reviews its biological activity based on recent studies, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and oxadiazole rings through condensation and cyclization methods.
| Component | Structure |
|---|---|
| Thiazole | Thiazole Structure |
| Oxadiazole | Oxadiazole Structure |
| Piperidine | Piperidine Structure |
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria and fungi. A study reported that oxadiazole derivatives displayed activity against Staphylococcus aureus and Candida albicans, suggesting potential for treating infections caused by these pathogens .
Anticancer Activity
Recent investigations into related compounds have demonstrated promising anticancer properties. For example, certain thiazole derivatives have been noted for their ability to inhibit the growth of cancer cell lines such as HCT-116. The mechanisms often involve apoptosis induction and cell cycle arrest .
The proposed mechanism of action for these compounds includes:
- Enzyme Inhibition: Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation: Binding to receptors that regulate cell proliferation and apoptosis.
- DNA Interaction: Intercalation into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Efficacy:
- Cytotoxicity Assays:
Antimicrobial Activity Against Various Strains
| Compound | Microorganism | Activity |
|---|---|---|
| 3a | Staphylococcus aureus | Inhibitory |
| 3b | Candida albicans | Moderate Inhibition |
| 3c | Escherichia coli | No significant effect |
Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HCT-116 | 15.5 |
| 3b | MCF-7 | 20.0 |
| 3c | Normal Fibroblasts | >100 |
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-14(25-11(2)18-10)17(22)21-7-3-5-12(9-21)15-19-20-16(23-15)13-6-4-8-24-13/h4,6,8,12H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZYBUKKNQFBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














